Home > Products > Screening Compounds P1456 > 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone - 953204-97-2

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone

Catalog Number: EVT-2908220
CAS Number: 953204-97-2
Molecular Formula: C17H20N2O3
Molecular Weight: 300.358
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-{5- Aryl- 2-(5-(4-Fluoro-Phenyl)-Thiophen-2-yl)-(1,3,4)Oxadiazol-3-yl}-Ethanone Derivatives

Compound Description: This series of compounds, particularly 1-{5[2-(4-fluorophenyl)pyridin-3-yl]-2-[5-(4-fluorophenyl)-thiophen-2-yl] [, , ] oxadiazol-3-yl}ethanone (7d), was investigated for its anticancer properties against various cancer cell lines (HepG2, HeLa, MCF7, and Caco-2). []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033)

Compound Description: This compound, [18F]NIDA-42033, is a radiolabeled pyrazole derivative developed as a potential PET radiotracer for studying CB1 cannabinoid receptors in the brain. []

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound represents a novel triazole derivative synthesized through a three-step process. Its structure was meticulously confirmed using HRMS, IR, 1H, and 13C NMR analyses. []

Relevance: Although structurally diverse from 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone, this compound features a comparable arrangement of aromatic rings and a heterocycle. This structural resemblance suggests a potential exploration avenue within the same chemical space, potentially leading to compounds with similar or enhanced biological properties.

1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Compound Description: This pyrazoline compound exhibits specific structural features, notably the dihedral angles between the benzene rings and the pyrazole ring, influencing its molecular geometry and potential interactions. []

1-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Compound Description: This molecule, a pyrazoline derivative, has a distinct V-shape influenced by the dihedral angles between the pyrazoline and adjacent phenyl rings. This shape likely plays a role in its crystal packing and potential interactions. []

N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide

Compound Description: This compound features a pyrimidine ring linked to a benzene ring via a sulfonamide group and a sulfur atom. Its molecular conformation is stabilized by a weak intramolecular π–π stacking interaction. []

Relevance: Though structurally distinct from 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone, both compounds share a common structural motif: a piperidine ring directly connected to a heterocycle. In the case of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone, it's an isoxazole ring, while in this compound, it's a pyrimidine ring. This structural similarity suggests the possibility of exploring the isoxazole analogue of this pyrimidine derivative for potential bioactivity. This comparative approach could offer valuable insights into the structure-activity relationship of these compounds.

N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide

Compound Description: This compound is similar to the previous one but lacks the 4-methyl group on the benzenesulfonamide moiety. It also crystallizes with two independent molecules in the asymmetric unit, showcasing conformational flexibility. []

Relevance: This compound also shares the piperidine-heterocycle linkage with 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone, emphasizing the potential significance of this motif in medicinal chemistry. The presence of the bromine atom and the specific substitution pattern on the benzene rings in this compound, compared to the target compound, presents opportunities for exploring variations in electronic and steric properties to understand their effects on biological activity.

N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Compound Description: This compound is characterized by a bulky 2,4,6-trimethylbenzenesulfonamide group attached to the pyrimidine ring. Similar to its analogues, it exhibits a weak intramolecular π–π stacking interaction. []

Relevance: Sharing the recurring theme of a piperidine ring directly linked to a heterocycle with 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone, this compound presents a contrasting bulky substituent (trimethylbenzene) compared to the target compound. Investigating such variations in steric bulk around the common structural motif can provide insights into steric limitations within the binding pockets of potential biological targets and guide further optimization efforts.

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

Compound Description: This compound features a benzothiazole ring system linked to a pyrazole ring. The dihedral angles between these ring systems are influential in determining the molecule's overall conformation. []

2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol

Compound Description: This series of compounds, particularly N- [5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3- yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e), was evaluated for its anticancer activity against PANC-1, HepG2, and MCF7 cell lines. []

Relevance: Although structurally distinct from 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone, both sets of compounds share the common feature of incorporating a substituted 4-methoxyphenyl ring within their structures. Additionally, both involve heterocyclic moieties, although different in nature (oxadiazole and pyridine in these derivatives vs. isoxazole in the target compound). Exploring the impact of these different heterocycles on anticancer activity, while maintaining the shared 4-methoxyphenyl substituent, could offer valuable structure-activity relationship insights.

1-[5-(4-Hydr­oxy‐3‐methoxy­phen­yl)‐3‐methyl‐4,5‐dihydro­‐1H‐pyrazol‐1‐yl]ethanone

Compound Description: This compound is a pyrazoline derivative synthesized from vanillin, acetone, and hydrazine monohydrate. It exhibits intermolecular O—H⋯O hydrogen bonding, influencing its crystal structure. []

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one

Compound Description: This compound is a complex heterocycle featuring a benzofuran, pyrazole, and thiazolidinone ring systems. Its structure was confirmed by X-ray diffraction and spectral analyses. []

Relevance: Although structurally diverse from 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone, this compound shares a common structural feature: the presence of a 4-methoxyphenyl substituent. While the target compound incorporates it directly into the isoxazole ring, this compound has it as part of an imine group within a larger heterocyclic system. Despite the structural differences, this commonality highlights the relevance of the 4-methoxyphenyl group in medicinal chemistry.

1-[5-(3,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Compound Description: This pyrazoline derivative features multiple methoxy substituents on its benzene rings. In the crystal structure, it forms inversion dimers through C—H⋯O hydrogen bonds. []

Relevance: Both this compound and 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone share a common structural motif: a substituted phenyl ring attached to a five-membered heterocycle. While the target compound features a 4-methoxyphenyl substituent on an isoxazole ring, this compound has a 3,5-dimethoxyphenyl group on a pyrazoline ring. Comparing their activities could offer insights into the impact of the additional methoxy group and the different heterocycle on their biological profiles.

1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

Compound Description: This compound (JHU75528) was synthesized and investigated as a potential radioligand for PET imaging of the CB1 receptor in the brain. It displays higher binding affinity and lower lipophilicity than Rimonabant and AM281, currently available ligands for CB1 imaging. []

Relevance: This compound and 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone share several important structural similarities, including the 4-methoxyphenyl group and the piperidine-1-yl-ethanone moiety. The primary difference lies in the core heterocycle, where JHU75528 features a pyrazole ring instead of an isoxazole. This close structural relationship suggests that both compounds might exhibit similar biological activities, particularly concerning interactions with the CB1 receptor. The modifications introduced in JHU75528, such as the 2,4-dichlorophenyl and cyano groups, offer valuable insights for exploring structure-activity relationships and optimizing the pharmacological profile of compounds targeting the CB1 receptor.

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: This compound, SR141716A, is a potent and selective antagonist of the cannabinoid CB1 receptor. Studies have shown its inverse agonistic activity at the CB1 receptor, which is dependent on the interaction with the lysine residue at position 3.28 (K3.28) within the receptor's binding site. [, ]

Relevance: Both SR141716A and 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone share a notable structural similarity: the piperidine-1-yl-ethanone moiety. Despite differences in their core heterocycles (pyrazole in SR141716A versus isoxazole in the target compound) and the substitution patterns on the aromatic rings, the shared motif suggests potential similarities in their binding modes and interactions with biological targets. Understanding the specific interactions of SR141716A with the CB1 receptor, particularly the crucial role of the K3.28 residue, could provide valuable insights for designing and optimizing novel compounds, including those with an isoxazole core like 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone, targeting the CB1 receptor. ,

9-Methoxy and 9-Acetoxy-3-amino-1-(4-methoxyphenyl)- 1H-benzo[f]chromene-2-carbonitriles

Compound Description: These compounds, particularly 9-methoxy (3b) and 9-acetoxy-3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile (3e), are benzofused chromene derivatives synthesized using 2-(imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl)acrylonitrile as an intermediate. []

Relevance: Although structurally distinct from 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone, these compounds highlight the utility of a 4-methoxyphenyl substituent in constructing diverse heterocyclic scaffolds. This common structural feature, while present in different chemical environments, underscores the versatility of the 4-methoxyphenyl group in medicinal chemistry for developing compounds with potentially diverse biological activities.

5-(5-alkynyl-2-thienyl)pyrazole derivatives

Compound Description: This series of compounds represents a novel class of cannabinoid-1 receptor (CB1) antagonists. The research highlights the successful bioisosteric replacement of the pyrazole 5-aryl substituent in the prototypical CB1 antagonist SR141716A (mentioned above) with a 2-thienyl moiety linked to an alkynyl unit. Notably, many compounds in this series, exemplified by compound 18, demonstrated significant weight reduction in a diet-induced obese mouse model. []

Relevance: While structurally distinct from 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone, the development of this series underscores the importance of exploring bioisosteric replacements in medicinal chemistry. This approach involves substituting one functional group or a part of a molecule with another group with similar physicochemical properties, aiming to maintain or enhance the desired biological activity while potentially improving other pharmacological parameters. This concept could be applied to the target compound, exploring replacements for the isoxazole ring or the piperidine ring to discover novel compounds with potentially enhanced properties.

Dichloridobis[3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole-κN 4]platinum(II)

Compound Description: This platinum(II) complex incorporates two molecules of a 2,3-dihydro-1,2,4-oxadiazole ligand, which features a 4-methoxyphenyl substituent and a piperidine ring. The complex exhibits a distorted square-planar geometry around the platinum center. []

Relevance: This compound shares a structural resemblance with 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone, particularly the presence of the 4-methoxyphenyl and piperidine rings linked to a five-membered heterocycle. The main difference lies in the heterocycle itself, which is an oxadiazole in this case and an isoxazole in the target compound. This comparison highlights the potential of exploring various heterocyclic scaffolds while maintaining similar substituents to discover novel compounds with potentially interesting biological activities.

(2‐Ethoxy­phen­yl)[4‐(6‐fluoro­benzo[d]isoxazol‐3‐yl)piperidin‐1‐yl]methanone

Compound Description: This compound features a benzisoxazole ring system connected to a piperidine ring. The crystal structure reveals an intermolecular C—H⋯O interaction. [, ]

Relevance: The presence of both a benzisoxazole ring system and a piperidine ring in this compound draws a notable structural parallel to 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone. While the specific substitution patterns and the linker between these groups differ, the shared presence of these pharmacophores suggests potential overlap in their biological targets or mechanisms of action. Further investigation into the biological activity of this compound could provide insights into the potential activities of structurally related compounds, including those with an isoxazole core like the target compound. ,

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound represents a peripherally restricted cannabinoid-1 receptor (CB1) antagonist designed to limit its penetration across the blood-brain barrier (BBB). It demonstrated significant weight-loss efficacy in a diet-induced obesity (DIO) mouse model without showing significant off-target effects. []

Relevance: While structurally distinct from 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone, the design strategy behind this compound—limiting BBB permeability—provides valuable insight for optimizing the pharmacological profile of CNS-targeting compounds. This concept could be applied to the target compound if it exhibits any CNS-related activity. Modifying its structure to either enhance or restrict its BBB penetration could be beneficial, depending on the desired therapeutic application.

Properties

CAS Number

953204-97-2

Product Name

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-piperidin-1-ylethanone

Molecular Formula

C17H20N2O3

Molecular Weight

300.358

InChI

InChI=1S/C17H20N2O3/c1-21-15-7-5-13(6-8-15)16-11-14(18-22-16)12-17(20)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10,12H2,1H3

InChI Key

ZBKJZLSORWALPT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.